Cas no 865784-01-6 (Briciclib sodium)

Briciclib sodium 化学的及び物理的性質
名前と識別子
-
- disodium,[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate
- BRICICLIB SODIUM
- Briciclib sodium [USAN]
- 7C9N0VM8NR
- ON 013105
- Briciclib sodium (USAN)
- disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate
- D10694
- Q27268065
- 2-Methoxy-5-(((2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)phenyl disodium phosphate
- Phenol, 2-methoxy-5-((((1E)-2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)-, 1-(dihydrogen phosphate), sodium salt (1:2)
- Briciclib sodium
-
- インチ: 1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;;
- InChIKey: MIBWXNAYNGADJD-MIIBGCIDSA-L
- SMILES: S(/C=C/C1C(=CC(=CC=1OC)OC)OC)(CC1C=CC(=C(C=1)OP(=O)([O-])[O-])OC)(=O)=O.[Na+].[Na+]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 705
- トポロジー分子極性表面積: 152
Briciclib sodium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | QJB78401-10 mg |
Briciclib disodium |
865784-01-6 | 10mg |
$629.20 | 2023-01-02 | ||
Biosynth | QJB78401-5 mg |
Briciclib disodium |
865784-01-6 | 5mg |
$393.25 | 2023-01-02 | ||
Biosynth | QJB78401-25 mg |
Briciclib disodium |
865784-01-6 | 25mg |
$1,179.75 | 2023-01-02 | ||
Biosynth | QJB78401-1 mg |
Briciclib disodium |
865784-01-6 | 1mg |
$121.00 | 2023-01-02 | ||
Biosynth | QJB78401-50 mg |
Briciclib disodium |
865784-01-6 | 50mg |
$1,887.50 | 2023-01-02 |
Briciclib sodium 関連文献
-
1. Back matter
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Briciclib sodiumに関する追加情報
Comprehensive Overview of Briciclib Sodium (CAS No. 865784-01-6): Mechanism, Applications, and Research Insights
Briciclib sodium, identified by its CAS number 865784-01-6, is a promising small-molecule inhibitor gaining traction in oncology research. This compound belongs to the cyclin-dependent kinase (CDK) inhibitor class, specifically targeting CDK2, CDK4, and CDK6, which play pivotal roles in cell cycle regulation. Researchers are increasingly focusing on Briciclib sodium's potential as a therapeutic agent due to its unique mechanism of action and favorable pharmacokinetic properties. The growing interest in targeted cancer therapies and precision medicine has positioned this compound as a subject of intense scientific scrutiny.
The molecular structure of Briciclib sodium (CAS 865784-01-6) enables selective inhibition of CDKs, making it particularly relevant for cancers characterized by dysregulated cell cycle progression. Unlike traditional chemotherapy, CDK inhibitors like Briciclib offer the advantage of potentially reduced systemic toxicity while maintaining therapeutic efficacy. Current preclinical studies investigate its activity against various malignancies, including breast cancer, leukemia, and solid tumors, addressing the pressing need for novel treatment options in these areas.
From a pharmaceutical development perspective, Briciclib sodium's solubility profile (enhanced by its sodium salt formulation) presents significant advantages for drug formulation and bioavailability. This characteristic aligns with current industry trends favoring improved drug delivery systems and enhanced pharmacokinetics. Researchers are particularly interested in how Briciclib's sodium salt form (CAS 865784-01-6) compares to other CDK inhibitors in terms of tissue penetration and target engagement duration.
The scientific community's interest in Briciclib sodium mechanism of action extends beyond oncology. Emerging research explores potential applications in neurodegenerative diseases and inflammatory conditions, where cell cycle dysregulation contributes to pathology. This broad therapeutic potential makes CAS 865784-01-6 a compound of significant interest in multidisciplinary research, particularly as the pharmaceutical industry shifts toward multi-indication drug development strategies.
Quality control and analytical characterization of Briciclib sodium (CAS 865784-01-6) remain critical areas of focus. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure compound purity and stability, addressing the pharmaceutical industry's increasing emphasis on quality by design (QbD) principles. These analytical methods also support ongoing structure-activity relationship (SAR) studies aimed at optimizing the compound's therapeutic index.
In the context of current cancer research trends, Briciclib sodium represents an important development in the search for combination therapies. Researchers are investigating its potential synergies with immunotherapy agents and targeted therapies, responding to the growing clinical need for more effective treatment regimens. The compound's pharmacodynamic properties (CAS 865784-01-6) suggest it may help overcome resistance mechanisms observed with single-agent therapies.
As the field of personalized medicine advances, biomarkers for Briciclib sodium response prediction are under investigation. This aligns with current efforts to develop companion diagnostics for targeted therapies, potentially enabling more precise patient selection in future clinical trials. The evolving understanding of CDK inhibitor resistance mechanisms also informs ongoing research into Briciclib sodium's optimal clinical applications.
From a drug development standpoint, Briciclib sodium formulation optimization (CAS 865784-01-6) represents an active area of research. Scientists are exploring various drug delivery platforms to enhance the compound's therapeutic potential, including nanoparticle formulations and oral bioavailability enhancers. These efforts reflect broader industry trends toward improving drug bioavailability and patient compliance in oncology therapeutics.
The intellectual property landscape surrounding Briciclib sodium continues to evolve, with patents covering its composition of matter, synthetic methods, and therapeutic uses. This legal framework supports ongoing commercial development while protecting the significant investments required for oncological drug discovery. As with many investigational compounds, the future trajectory of CAS 865784-01-6 will depend on both scientific outcomes and strategic development decisions.
In conclusion, Briciclib sodium (CAS 865784-01-6) exemplifies the innovative approaches being pursued in modern drug discovery and cancer therapeutics. Its development reflects several key trends in pharmaceutical research, including the pursuit of targeted therapies, combination treatment strategies, and personalized medicine approaches. As research progresses, this compound may offer new hope for patients with difficult-to-treat malignancies while contributing valuable insights into cell cycle biology and targeted inhibition strategies.
865784-01-6 (Briciclib sodium) Related Products
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)




